N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Overview
Description
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound with the molecular formula C18H22N2O2. It is known for its unique structure, which includes an indole ring substituted with a formyl group and a methyl group, as well as a cyclohexyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation and Methylation: The indole ring is then formylated and methylated using appropriate reagents such as formic acid and methyl iodide.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an acyl chloride derivative of the indole compound.
Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methyl group on the indole ring, which may affect its chemical reactivity and biological activity.
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)butyramide: Has a butyramide group, potentially altering its interaction with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-formyl-2-methylindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(12-21)15-9-5-6-10-17(15)20(13)11-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIFNLISLHGLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366134 | |
Record name | N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-87-6 | |
Record name | N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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